molecular formula C18H20ClN3O5S B2815240 N-(4-chlorobenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251548-31-8

N-(4-chlorobenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2815240
CAS RN: 1251548-31-8
M. Wt: 425.88
InChI Key: DPUKRAYVYOJIOH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a morpholino group, a pyridinone group, an acetamide group, and a chlorobenzyl group. Each of these groups contributes to the overall properties of the molecule .

Scientific Research Applications

  • New Salt Formulations : This compound has been used in the development of new salt formulations for potential use in pharmaceutical compositions and therapeutics (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

  • Synthesis and Anticonvulsant Properties : Research has been conducted on synthesizing benzothiazole derivatives, including this compound, to investigate their anticonvulsant properties. These studies have explored the potential of these compounds as lead agents in anticonvulsant drug development (M. Amir et al., 2012).

  • Characterization as a κ-Opioid Receptor Antagonist : This compound has been characterized for its high affinity and selectivity as a κ-opioid receptor (KOR) antagonist, demonstrating potential for treating depression and addiction disorders (S. Grimwood et al., 2011).

  • Tubulin Inhibitor in Preclinical Development : The compound has been identified as a potent tubulin inhibitor, showing promise in preclinical development. Its synthesis and spectroscopic characterization have been detailed in research (Martin Knaack et al., 2001).

  • Antifungal Agent Development : It has been studied as part of a series of acetamide derivatives with fungicidal properties against Candida and Aspergillus species. The compound's development for antifungal applications has been explored (D. Bardiot et al., 2015).

  • Enzyme Inhibition Studies : Research has also focused on synthesizing derivatives of this compound to evaluate their enzyme inhibition potential, particularly against acetylcholinesterase and butyrylcholinesterase (H. Khalid et al., 2014).

  • DNA and Protein Binding Studies : The compound has been involved in the synthesis of novel paracetamol derivatives, with studies conducted on their DNA-binding interactions and protein-binding interactions, particularly with bovine serum albumin (BSA) (N. Raj, 2020).

  • Radioligand for Vasopressin V1B Receptor : It has been characterized as a novel pyridopyrimidin-4-one derivative and a radioligand candidate for the arginine vasopressin 1B (V1B) receptor, indicating its potential use in clinical biomarker development for drug occupancy and monitoring levels of V1B receptor in diseased conditions (K. Koga et al., 2016).

  • Src Kinase Inhibitory and Anticancer Activities : The compound has been synthesized and evaluated for its Src kinase inhibitory activities, demonstrating potential use in cancer treatment (Asal Fallah-Tafti et al., 2011).

  • Inhibitor of Glucosidase Enzyme : Research includes the synthesis of acyclic analogues of glucosamidine, 1-deoxynojirimycin, and related derivatives, with the potential to inhibit the β-D-glucosidase enzyme (E. Ashry et al., 1999).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O5S/c19-15-5-3-14(4-6-15)12-20-17(23)13-21-7-1-2-16(18(21)24)28(25,26)22-8-10-27-11-9-22/h1-7H,8-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUKRAYVYOJIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

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